molecular formula C19H33N3OS B4079011 2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol

2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol

Cat. No.: B4079011
M. Wt: 351.6 g/mol
InChI Key: UAZIJBDYXXHQDW-UHFFFAOYSA-N
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Description

2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol is a piperazine derivative characterized by a unique combination of functional groups:

  • Adamantanylethyl group: A bulky, lipophilic substituent derived from adamantane, a diamondoid hydrocarbon known for enhancing metabolic stability and membrane permeability .
  • Thioxomethyl group (C=S): A sulfur-containing moiety that can participate in hydrogen bonding and covalent interactions with biological targets .
  • Ethanol group: Enhances solubility and modulates pharmacokinetic properties .

However, specific pharmacological data for this compound remain unexplored in the provided evidence, necessitating analog-based inferences.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3OS/c1-14(19-11-15-8-16(12-19)10-17(9-15)13-19)20-18(24)22-4-2-21(3-5-22)6-7-23/h14-17,23H,2-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZIJBDYXXHQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCN(CC4)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane derivative is then reacted with piperazine in the presence of a thioxomethylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thioxomethyl group can be reduced to a thiol or sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the thioxomethyl group can participate in redox reactions, influencing the compound’s biological activity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol with structurally related piperazine derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity/Properties
Target Compound Not provided Adamantanylethyl, thioxomethyl, ethanol Likely CNS modulation, enhanced stability
2-(4-Methylpiperazin-1-yl)ethan-1-ol C₇H₁₆N₂O Methyl, ethanol Muscarinic receptor interaction
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol C₁₀H₂₃N₃O Aminobutyl, ethanol Enhanced solubility, antimicrobial potential
2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol C₈H₁₈N₂O Dimethyl, ethanol Variable reactivity due to methyl sterics
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol C₈H₁₅F₃N₂O Trifluoroethyl, ethanol Increased polarity, potential CNS activity

Key Structural and Functional Differences:

Adamantanylethyl vs. Alkyl/Aryl Groups: The adamantanylethyl group in the target compound confers superior lipophilicity and metabolic stability compared to methyl (), aminobutyl (), or trifluoroethyl () substituents. This may enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics.

Thioxomethyl (C=S) vs. Oxo (C=O) or Amine Groups: The thioxomethyl group’s sulfur atom can form stronger hydrogen bonds and covalent interactions with biological targets compared to oxygen in oxo groups or amines in aminobutyl derivatives . This may increase binding affinity to enzymes like kinases or proteases.

Ethanol Group: All compounds share an ethanol moiety, improving aqueous solubility. However, steric hindrance from the adamantanylethyl group in the target compound may reduce its solubility relative to smaller analogs like 2-(4-Methylpiperazin-1-yl)ethan-1-ol .

Research Findings and Uniqueness

  • Synthetic Challenges: The adamantanylethyl and thioxomethyl groups likely require multi-step synthesis, similar to methods for 2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol (e.g., coupling reactions with adamantane derivatives) .
  • Biological Uniqueness :
    • The combination of adamantane (lipophilicity) and thioxomethyl (reactivity) distinguishes this compound from analogs with simpler substituents.
    • Predicted applications include antiviral or neuroprotective therapies, leveraging adamantane’s historical success in these areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol
Reactant of Route 2
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2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol

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